3-Chloro-4-methyl-2-(trifluoromethyl)thiophene
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Overview
Description
3-Chloro-4-methyl-2-(trifluoromethyl)thiophene is a heterocyclic organic compound that contains a thiophene ring substituted with chlorine, methyl, and trifluoromethyl groups Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of these substituents significantly alters the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene can be achieved through several synthetic routes. One common method involves the halogenation of 4-methyl-2-(trifluoromethyl)thiophene using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position on the thiophene ring.
Another approach involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a pre-formed 3-chloro-4-methylthiophene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-methoxy-4-methyl-2-(trifluoromethyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 4-methyl-2-(trifluoromethyl)thiophene.
Scientific Research Applications
3-Chloro-4-methyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylthiophene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4-Methyl-2-(trifluoromethyl)thiophene:
3-Chloro-2-(trifluoromethyl)thiophene: Lacks the methyl group, leading to variations in its physical and chemical properties.
Uniqueness
3-Chloro-4-methyl-2-(trifluoromethyl)thiophene is unique due to the presence of all three substituents (chlorine, methyl, and trifluoromethyl) on the thiophene ring. This combination imparts distinct electronic and steric effects, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
3-chloro-4-methyl-2-(trifluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c1-3-2-11-5(4(3)7)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNGPZGAAPKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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